

Application Notes and Protocols for Reactions Involving 1-(3-Diethylaminopropyl)Piperazine

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Compound of Interest

Compound Name: 1-(3-Diethylaminopropyl)Piperazine

Cat. No.: B1301069

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and functionalization of **1-(3-Diethylaminopropyl)piperazine**, a versatile building block in medicinal chemistry. The protocols are intended for laboratory use by qualified personnel.

Overview and Physicochemical Properties

1-(3-Diethylaminopropyl)piperazine is a disubstituted piperazine derivative that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of both a secondary amine within the piperazine ring and a tertiary amine on the propyl side chain allows for selective functionalization, making it a key component in drug discovery. Piperazine-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, and central nervous system effects.^{[1][2][3][4]}

Table 1: Physicochemical Properties of **1-(3-Diethylaminopropyl)piperazine**

Property	Value	Reference
CAS Number	22764-55-2	[5]
Molecular Formula	C ₁₁ H ₂₅ N ₃	[5]
Molecular Weight	199.34 g/mol	[5]
Appearance	Clear Liquid	[5]
Boiling Point	92-94 °C at 2 mmHg	[5]
Purity	Typically ≥95%	[5]

Experimental Protocols

Synthesis of 1-(3-Diethylaminopropyl)piperazine

This protocol is adapted from the synthesis of the analogous 1-[3-(Dimethylamino)propyl]piperazine.

Reaction Scheme:

Materials:

- Piperazine
- 1-Chloro-3-diethylaminopropane hydrochloride
- Sodium bicarbonate (NaHCO₃)
- Ethanol (EtOH)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer with hotplate
- Büchner funnel and filter paper
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (1.2 equivalents), 1-chloro-3-diethylaminopropane hydrochloride (1.0 equivalent), and sodium bicarbonate (1.3 equivalents) in ethanol.
- Heat the mixture to reflux and maintain for 7 hours with vigorous stirring.
- Allow the reaction mixture to cool to room temperature.
- Filter the solid precipitate (sodium chloride and excess sodium bicarbonate) using a Büchner funnel and wash the solid with a small amount of ethanol.
- Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.
- Slurry the resulting residue in dichloromethane and filter to remove any remaining inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield **1-(3-Diethylaminopropyl)piperazine** as a clear liquid.

Table 2: Representative Reaction Data for Synthesis of 1-(3-Dialkylaminopropyl)piperazines

Reactant 1	Reactant 2	Base	Solvent	Time (h)	Yield (%)	Reference
Piperazine	1-Chloro-3-dimethylaminopropane HCl	NaHCO ₃	Ethanol	7	44	[6]

N-Alkylation of 1-(3-Diethylaminopropyl)piperazine

This protocol describes a general procedure for the N-alkylation of the secondary amine in the piperazine ring.

Reaction Scheme:

(Where R is an alkyl or substituted alkyl group and X is a leaving group, e.g., Br, I, OTs)

Materials:

- **1-(3-Diethylaminopropyl)piperazine**
- Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)
- Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 equivalents)
- Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)
- Thin Layer Chromatography (TLC) plate and developing chamber
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- To a solution of **1-(3-Diethylaminopropyl)piperazine** (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
- Stir the suspension at room temperature under an inert atmosphere.
- Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
- Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by TLC.
- Once the starting material is consumed, filter the reaction mixture to remove the inorganic base.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 3: Representative N-Alkylation Reaction Conditions for Piperazine Derivatives

Piperazine Derivative	Alkylation Agent	Base	Solvent	Temperature	Time (h)	Yield (%)
1-(Aryl)piperazine	Substituted chloromethyl-oxadiazole	Pyridine	THF	Room Temp	16	81
N-Acetyl piperazine	n-Butyl bromide	K ₂ CO ₃	DMF	60 °C	24	88

Amide Coupling with **1-(3-Diethylaminopropyl)piperazine**

This protocol outlines the formation of an amide bond with the secondary amine of the piperazine ring.

Reaction Scheme:

Materials:

- **1-(3-Diethylaminopropyl)piperazine**
- Carboxylic acid (1.0 equivalent)
- Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 equivalents)
- DIPEA (Diisopropylethylamine) or Triethylamine (TEA) (2.0-3.0 equivalents)
- N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Rotary evaporator

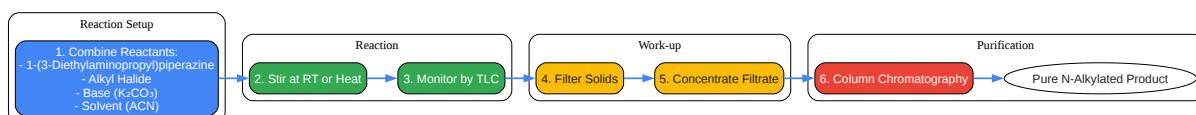
Procedure:

- In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (1.1 equivalents) in DMF under an inert atmosphere.
- Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

- Add **1-(3-Diethylaminopropyl)piperazine** (1.05 equivalents) followed by DIPEA (3.0 equivalents).
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

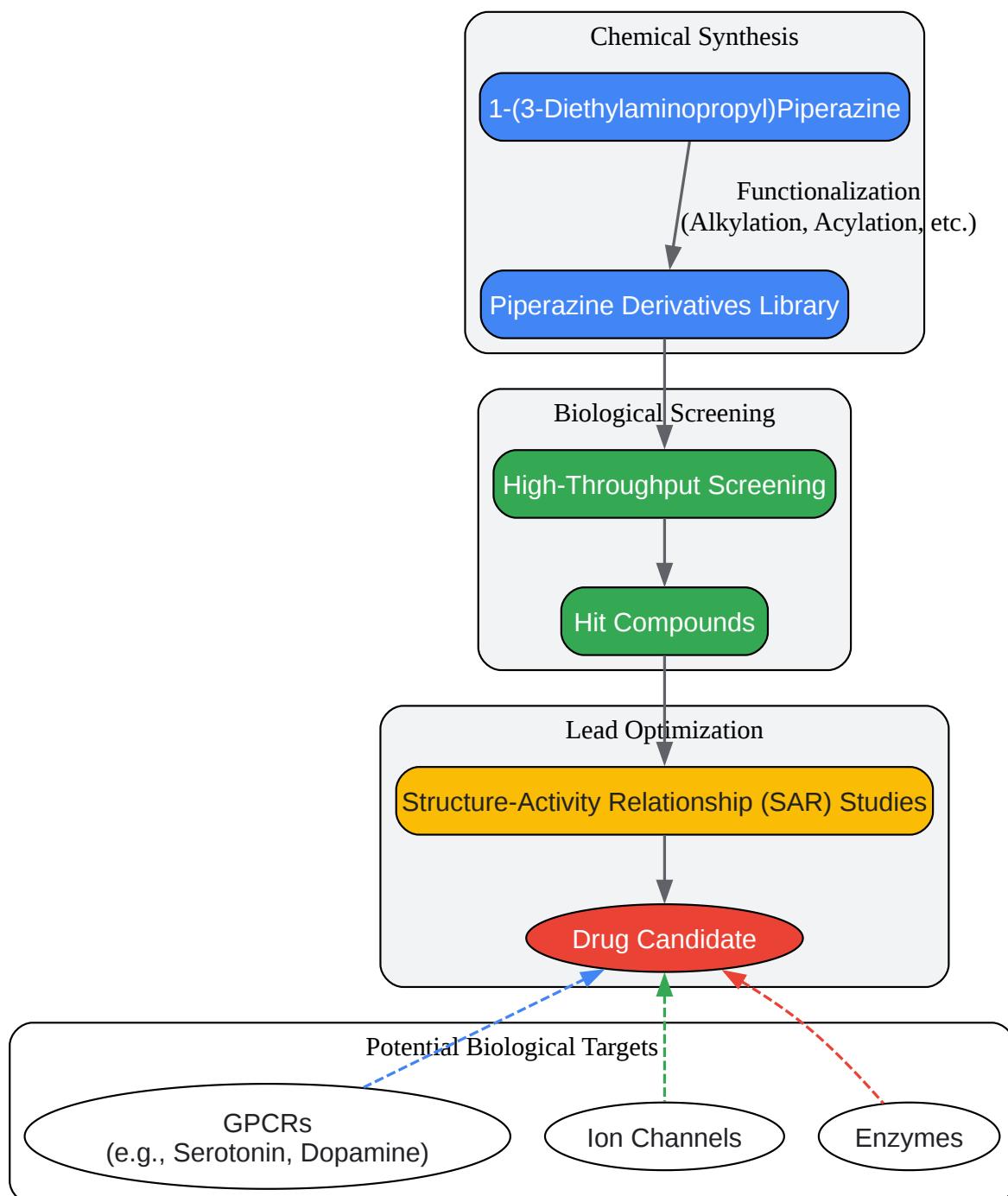
Experimental Workflow for N-Alkylation



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Caption: Workflow for the N-alkylation of **1-(3-Diethylaminopropyl)piperazine**.

Role of Piperazine Derivatives in Drug Discovery



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Caption: The role of piperazine derivatives in the drug discovery process.

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